![molecular formula C17H27N3O4S2 B11349888 N-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11349888.png)
N-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(MORPHOLIN-4-YL)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidinecarboxamides This compound is characterized by the presence of a morpholine ring, a thiophene sulfonyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(MORPHOLIN-4-YL)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Morpholine Group: This step involves the reaction of the piperidine intermediate with morpholine under controlled conditions.
Attachment of the Thiophene Sulfonyl Group: This is usually done through sulfonylation reactions using thiophene sulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(MORPHOLIN-4-YL)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
N-[3-(MORPHOLIN-4-YL)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(MORPHOLIN-4-YL)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinopiperidine: Shares the morpholine and piperidine moieties but lacks the thiophene sulfonyl group.
Thiophene-2-sulfonamide: Contains the thiophene sulfonyl group but lacks the morpholine and piperidine moieties.
Uniqueness
N-[3-(MORPHOLIN-4-YL)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual similar compounds.
Properties
Molecular Formula |
C17H27N3O4S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H27N3O4S2/c21-17(18-6-2-7-19-10-12-24-13-11-19)15-4-8-20(9-5-15)26(22,23)16-3-1-14-25-16/h1,3,14-15H,2,4-13H2,(H,18,21) |
InChI Key |
TYNUYCOMIMVAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chlorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11349806.png)
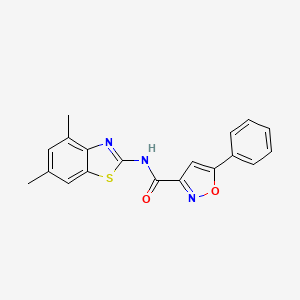
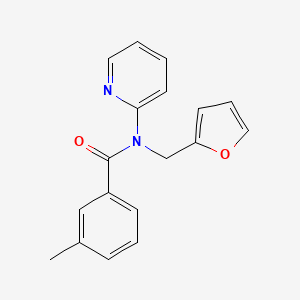

![N-(3-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11349857.png)
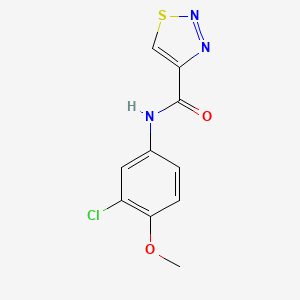
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11349870.png)
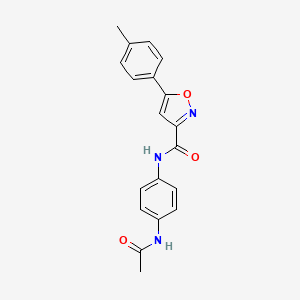
![N-benzyl-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349895.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide](/img/structure/B11349896.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B11349903.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide](/img/structure/B11349904.png)
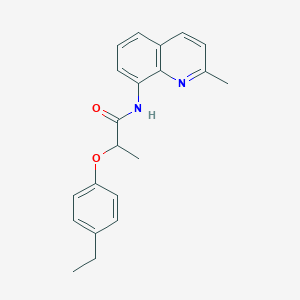
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11349917.png)
